

# An In-depth Technical Guide to 2-Ethoxyethanol (CAS Number 110-80-5)

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## Compound of Interest

Compound Name: 2-Ethoxyethanol

Cat. No.: B086334

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## Abstract

**2-Ethoxyethanol** (CAS No. 110-80-5), a glycol ether also known as ethyl cellosolve, is a colorless liquid with a mild, sweet odor.<sup>[1][2][3]</sup> Its amphiphilic nature, being miscible with both water and many organic solvents, has led to its widespread use as a solvent in various industrial and commercial applications, including in paints, lacquers, cleaning solutions, and as a chemical intermediate.<sup>[4][5][6]</sup> However, significant toxicological concerns, particularly regarding its reproductive, developmental, and hematological effects, have curtailed its use in consumer products and necessitated stringent occupational exposure limits.<sup>[5][7]</sup> This guide provides a comprehensive technical overview of **2-ethoxyethanol**, focusing on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and detailed experimental protocols relevant to its study. The information is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this compound.

## Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **2-ethoxyethanol** is presented below.

### Table 1: Physicochemical Properties of 2-Ethoxyethanol

Property	Value	Reference(s)
CAS Number	110-80-5	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C4H10O2	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	90.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Appearance	Clear, colorless liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Odor	Sweet, ether-like	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	135 °C (275 °F)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Melting Point	-70 °C to -100 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Flash Point	40-44 °C (107.6-110 °F)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Density	0.93 g/mL at 20-25 °C	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Vapor Pressure	3.8 - 4 mmHg at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Vapor Density	3.1 (air = 1)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Water Solubility	Miscible	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>
LogP (Octanol/Water)	-0.32 to -0.54	<a href="#">[1]</a> <a href="#">[3]</a>
Explosive Limits	1.7% - 15.7% by volume in air	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>

**Table 2: Occupational Exposure Limits for 2-Ethoxyethanol**

Agency	Limit	Value	Reference(s)
OSHA (PEL)	8-hr TWA	200 ppm (740 mg/m <sup>3</sup> ) [skin]	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
NIOSH (REL)	10-hr TWA	0.5 ppm (1.8 mg/m <sup>3</sup> ) [skin]	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
ACGIH (TLV)	8-hr TWA	5 ppm (18 mg/m <sup>3</sup> ) [skin]	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[12]</a>
IDLH	Immediately Dangerous to Life or Health	500 ppm	<a href="#">[8]</a> <a href="#">[12]</a>

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. The "skin" notation indicates the potential for significant absorption through the skin.

## Table 3: Summary of Toxicological Data for 2-Ethoxyethanol

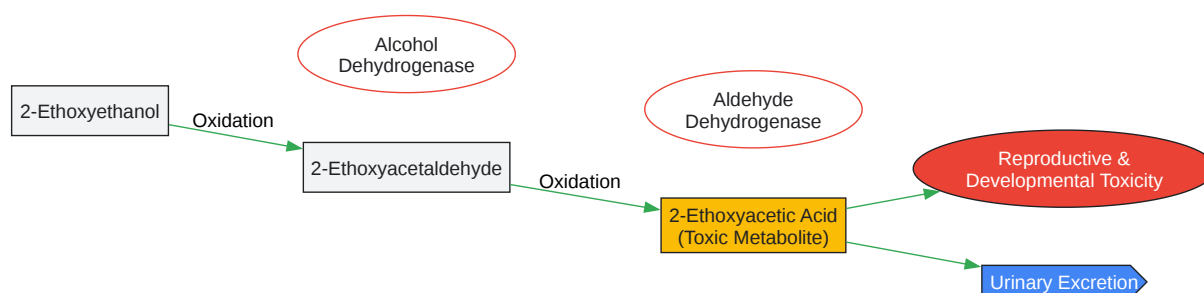
Endpoint	Species	Route	Key Findings	Reference(s)
Acute Toxicity (LD50)	Rabbit	Oral	3.1 g/kg	<a href="#">[8]</a>
Reproductive Toxicity	Male Rats, Mice, Rabbits	Inhalation, Oral	Testicular atrophy, decreased sperm count, infertility.	<a href="#">[7]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Developmental Toxicity	Rats, Rabbits	Inhalation, Oral, Dermal	Embryonic death, teratogenesis, growth retardation. A NOAEL of 50 ppm for developmental toxicity in rats has been identified.	<a href="#">[7]</a> <a href="#">[13]</a> <a href="#">[15]</a>
Hematotoxicity	Rats	Subcutaneous, Drinking Water	Anemia, leukopenia, bone marrow depression.	<a href="#">[14]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Neurotoxicity	Humans, Rats	Inhalation	Dizziness, headache, loss of coordination. Offspring of exposed rats showed altered behavior.	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[15]</a>
Kidney & Liver Toxicity	Humans, Rats	Inhalation, Oral	Evidence of kidney and liver damage with excessive exposure.	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[14]</a>

NOAEL: No-Observed-Adverse-Effect Level

## Toxicokinetics and Metabolism

**2-Ethoxyethanol** can be absorbed into the body through inhalation, ingestion, and dermal contact.[9] The toxicity of **2-ethoxyethanol** is primarily attributed to its metabolite, 2-ethoxyacetic acid (2-EAA).[4][18][19] The parent compound is metabolized in the liver by alcohol dehydrogenase to an intermediate aldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to form 2-EAA.[13] This metabolite has a longer biological half-life than **2-ethoxyethanol** itself, leading to its accumulation with repeated exposure.[4][18] 2-EAA is the primary toxicant responsible for the observed reproductive and developmental effects.[4][13][19] Elimination of 2-EAA and its conjugates occurs mainly through the urine.[13][19] Ethanol can competitively inhibit the metabolism of **2-ethoxyethanol**, which can either reduce or potentiate its toxicity depending on the timing and duration of co-exposure.[15][20]

## Metabolic Pathway of 2-Ethoxyethanol



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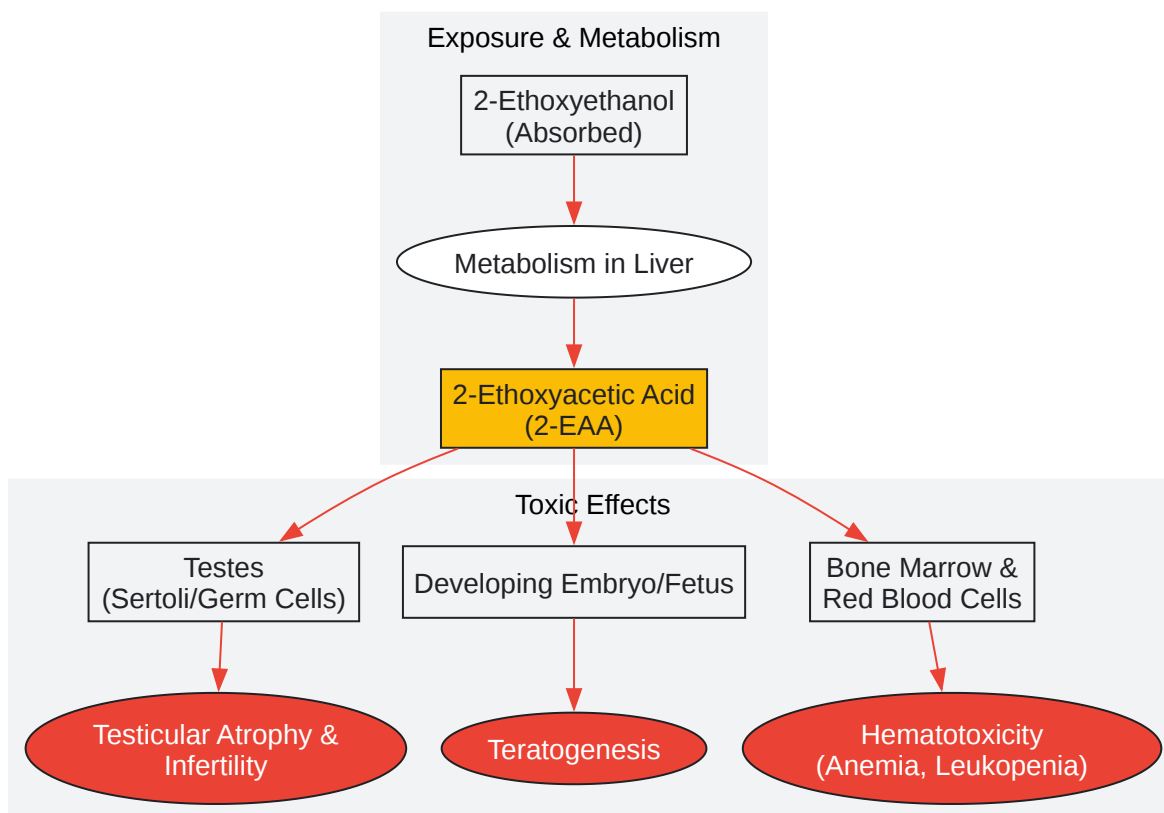
Caption: Metabolic activation of **2-Ethoxyethanol** to its toxic metabolite.

## Mechanism of Toxicity

While the precise molecular mechanism of **2-ethoxyethanol**'s toxicity is not fully understood, it is widely accepted that the metabolite 2-ethoxyacetic acid (2-EAA) is the key toxicant.[4]

- **Reproductive Toxicity:** In males, 2-EAA is thought to directly target Sertoli cells and germ cells within the testes, leading to degeneration of spermatocytes and subsequent testicular atrophy and infertility.[4]
- **Developmental Toxicity:** The teratogenic effects are also attributed to 2-EAA, which can cross the placenta and interfere with embryonic and fetal development.
- **Hematological Toxicity:** 2-EAA and the parent compound can cause damage to red blood cells, leading to hemolytic anemia, and can also suppress bone marrow function, resulting in leukopenia (a reduction in white blood cells).[9][14][16]

## Hypothesized Toxicity Pathway



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Caption: Logical flow from exposure to adverse toxicological outcomes.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible assessment of **2-ethoxyethanol**'s toxicity. Below are representative protocols based on established methodologies.

### In Vivo Toxicity Study (13-Week, Drinking Water)

This protocol is based on the National Toxicology Program (NTP) studies for evaluating the subchronic toxicity of **2-ethoxyethanol**.[\[21\]](#)

- Test Animals: F344/N rats and B6C3F1 mice (10 of each sex per group).
- Administration: **2-Ethoxyethanol** is administered in the drinking water at concentrations ranging from 1,250 to 20,000 ppm for rats and 2,500 to 40,000 ppm for mice for 13 weeks. [\[21\]](#) Control groups receive untreated drinking water.
- Observations:
  - Clinical Signs: Animals are observed twice daily for morbidity and mortality.
  - Body Weight: Individual body weights are recorded weekly.
  - Water Consumption: Water consumption is measured weekly per cage.
- Clinical Pathology (at 13 weeks):
  - Hematology: Blood is collected for a complete blood count (CBC), including red and white blood cell counts, hemoglobin, hematocrit, and platelet counts.
  - Serum Chemistry: Serum is analyzed for markers of liver and kidney function.
- Necropsy and Histopathology: At the end of the 13-week period, all animals are euthanized and subjected to a complete necropsy. Organs, including the liver, kidneys, spleen, thymus, and reproductive organs (testes, epididymides, ovaries, uterus), are weighed. Tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.[\[21\]](#)

## Developmental Toxicity Study (Inhalation)

This protocol is a representative model for assessing teratogenicity.

- Test Animals: Pregnant Sprague-Dawley rats or New Zealand White rabbits.
- Exposure: Animals are exposed via whole-body inhalation to target concentrations of **2-ethoxyethanol** vapor (e.g., 0, 10, 50, 250 ppm) for 6 hours/day during the major period of



organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).<sup>[13]</sup>

- **Maternal Observations:** Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.
- **Fetal Examination:** On the day before expected parturition, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

## Analytical Method for 2-Ethoxyethanol in Air (NIOSH 1403)

This method is used for monitoring occupational exposure.<sup>[13]</sup>

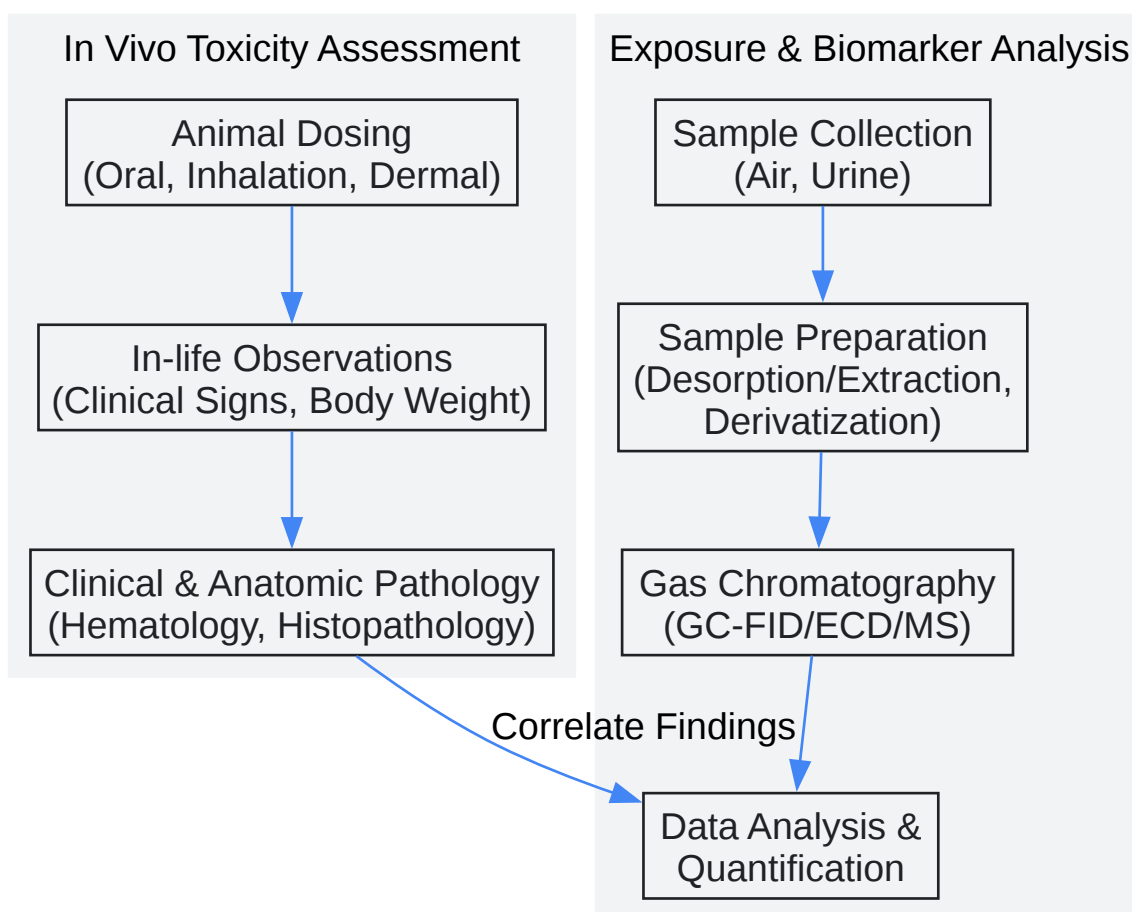
- **Sample Collection:** A known volume of air (typically 1 to 6 liters) is drawn through a solid sorbent tube containing coconut shell charcoal at a flow rate of 0.01 to 0.05 L/min.<sup>[13]</sup>
- **Sample Preparation:** The front and back sections of the charcoal tube are placed in separate vials. The analytes are desorbed with 1 mL of a 95:5 (v/v) mixture of methylene chloride and methanol.
- **Analysis:** The desorbed sample is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID).
  - **Column:** A suitable capillary column for separating polar compounds.
  - **Temperatures:** Injector and detector temperatures are optimized for the analysis. The oven temperature is typically programmed to achieve separation of **2-ethoxyethanol** from other components.
  - **Quantification:** The concentration of **2-ethoxyethanol** is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentration.

## Analytical Method for 2-Ethoxyacetic Acid in Urine

This method is used for biological monitoring of exposure.

- **Sample Collection:** Spot urine samples are collected in polyethylene bottles and frozen at -20°C until analysis.
- **Sample Preparation (Extraction and Derivatization):**
  - An aliquot of urine is mixed with potassium carbonate, an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate), and an extraction solvent (methylene chloride).
  - A derivatizing agent (e.g., pentafluorobenzyl bromide) is added to convert the non-volatile 2-EAA into a more volatile ester.
  - The mixture is shaken and heated to facilitate the reaction.
  - The organic layer containing the derivatized 2-EAA is separated, washed, and dried.
- **Analysis:** The extract is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) or Electron Capture Detection (GC-ECD) for higher sensitivity.
- **Quantification:** The concentration is determined against a calibration curve prepared by spiking blank urine with known amounts of 2-EAA. Results are often normalized to urinary creatinine concentration to account for dilution.

## Experimental and Analytical Workflow



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Caption: General workflow for toxicological assessment of **2-Ethoxyethanol**.

## Conclusion

**2-Ethoxyethanol** is a chemical with well-documented reproductive, developmental, and hematological toxicity, primarily mediated by its metabolite, 2-ethoxyacetic acid. Its utility as a solvent is overshadowed by these significant health risks, leading to its replacement in many applications and the establishment of strict occupational exposure limits. For professionals in research and drug development, a thorough understanding of its toxicological profile and the methodologies used to assess its effects is paramount for ensuring safety and for the development of safer alternatives. The data and protocols presented in this guide offer a comprehensive resource for these purposes.

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